![molecular formula C₄₄H₄₇Cl₆NO₁₆ B1140393 N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel CAS No. 114915-16-1](/img/structure/B1140393.png)
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
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Overview
Description
“N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel” is a chemical compound with the CAS Number: 114915-16-1. It has a molecular weight of 1058.56 and a molecular formula of C44H47Cl6NO16 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 1058.56 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Cancer Treatment
This compound is an intermediate of Docetaxel , which is a semisynthetic derivative of Paclitaxel used to treat a variety of cancers . These include breast, head and neck, stomach, prostate, and non-small cell lung cancer .
Chemotherapy
Docetaxel is a chemotherapy medication used to treat a number of types of cancer . It may be used by itself or along with other chemotherapy medication .
Breast Cancer Treatment
Docetaxel is used alone or with other chemotherapy or anti-cancer drugs to treat breast cancer that has spread to the tissues and lymph nodes around the chest, neck and under the breastbone . It is also used to treat breast cancer that has spread to other parts of the body .
Nanotechnology Applications
The intersection of nanotechnology and pharmacology has revolutionized the delivery and efficacy of chemotherapeutic agents, notably docetaxel . Docetaxel’s therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms, such as nanofibers and nanoparticles .
Targeted Drug Delivery
Nanoparticles enable precise drug delivery to tumor cells, minimizing damage to healthy tissues through sophisticated encapsulation methods such as nanoprecipitation and emulsion .
Regenerative Medicine
These nanotechnologies not only improve the pharmacokinetic properties of docetaxel but also open new avenues in regenerative medicine by facilitating targeted therapy and cellular regeneration .
Controlled Drug Release
Nanofibers provide a versatile scaffold for the controlled release of docetaxel, utilizing techniques like electrospinning to tailor drug release profiles .
Overcoming Limitations of Traditional Chemotherapy
The potential of nanotechnology to overcome the limitations of traditional chemotherapy and pave the way for future innovations in drug delivery and regenerative therapies is showcased by the transformative impact of docetaxel-loaded nanoplatforms .
Mechanism of Action
Target of Action
The primary target of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is the microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel binds to the β-subunit of tubulin . Tubulin is the building block of microtubules. This binding stabilizes the microtubules and prevents their disassembly, which is a critical step in cell division . By inhibiting this process, the compound effectively halts cell division, leading to cell death .
Biochemical Pathways
The action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel on microtubules affects several biochemical pathways. The most significant is the cell cycle, specifically the mitosis phase . By preventing microtubule disassembly, the compound stops the cell from progressing through mitosis, leading to cell cycle arrest . This arrest triggers programmed cell death or apoptosis .
Pharmacokinetics
As a derivative of docetaxel, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Docetaxel is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in bile . These properties may influence the bioavailability of the compound .
Result of Action
The result of the action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is the inhibition of cell division and the induction of cell death . This makes it a potent agent against rapidly dividing cells, such as cancer cells .
Action Environment
The action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of certain enzymes in the body, particularly in the liver, can influence the metabolism and hence the effectiveness of the compound .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47Cl6NO16/c1-21-25(63-38(56)32(53)31(51)23-12-8-6-9-13-23)17-44(59)36(66-37(55)24-14-10-7-11-15-24)34-42(5,35(54)33(30(21)41(44,3)4)65-40(58)61-19-29(46)50-48)26(64-39(57)60-18-28(45)49-47)16-27-43(34,20-62-27)67-22(2)52/h6-15,25-27,31-34,36,53,59H,16-20,51H2,1-5H3/t25-,26-,27+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIIKHQGPCJAP-LASXEMKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47Cl6NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel |
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